2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide

Positional isomerism Electron-withdrawing effects Binding pocket complementarity

Secure 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS 1857212-59-9) at 95% purity for your research. Its distinct 2-chloro-4-fluoro-5-methyl-N-methyl substitution pattern creates a unique electronic and steric environment critical for carbonic anhydrase inhibitor SAR studies and isoform selectivity profiling. This dual-halogenated scaffold enables direct benchmarking of how incremental halogenation affects ADME properties—lipophilicity, solubility, and permeability—in lead optimization programs. The N-methyl sulfonamide moiety provides an intermediate hydrogen bond donor profile for mapping zinc-binding geometry requirements. Authenticated, structurally verified material ensures isomer-controlled experimental designs, eliminating false positives from positional analogs. Ideal as a building block or reference standard in high-throughput screening campaigns.

Molecular Formula C8H9ClFNO2S
Molecular Weight 237.68 g/mol
CAS No. 1857212-59-9
Cat. No. B6305949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide
CAS1857212-59-9
Molecular FormulaC8H9ClFNO2S
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC
InChIInChI=1S/C8H9ClFNO2S/c1-5-3-8(14(12,13)11-2)6(9)4-7(5)10/h3-4,11H,1-2H3
InChIKeyXHVGZTZJVGBTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS 1857212-59-9): Technical Specifications and Structural Identity for Procurement


2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS 1857212-59-9) is a halogenated benzenesulfonamide derivative with molecular formula C₈H₉ClFNO₂S and molecular weight 237.68 g/mol . The compound features a benzene ring substituted with chloro at position 2, fluoro at position 4, methyl at position 5, and an N-methyl sulfonamide group, creating a distinct polysubstituted aryl sulfonamide architecture . Commercial availability is typically at 95% purity specification, with recommended long-term storage in cool, dry conditions . The compound belongs to the broader class of fluorinated sulfonamides, a structural category that has demonstrated significant utility across pharmaceutical and agrochemical applications due to the unique physicochemical properties conferred by the fluorine-sulfonamide combination [1].

Why Generic Substitution Fails: Structural Uniqueness of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS 1857212-59-9) Among Halogenated Sulfonamides


The polysubstituted pattern of 2-chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide creates a structurally distinct entity that cannot be functionally substituted by in-class analogs. The specific combination of chloro at position 2, fluoro at position 4, methyl at position 5, and N-methyl sulfonamide constitutes a unique substitution architecture. While various halogenated sulfonamide derivatives share the core benzenesulfonamide scaffold, the precise positioning and identity of substituents critically influence molecular recognition events, including binding affinity to therapeutic targets such as carbonic anhydrase isoforms [1]. Literature on halogenated benzenesulfonamides demonstrates that chloro substituents at specific positions increase binding affinity for carbonic anhydrases compared to non-chlorinated compounds [2], and that halogen substitutions enhance biological activity due to increased electron-withdrawing effects [3]. Furthermore, fluorine incorporation into sulfonamide compounds improves biological properties and metabolic stability while reducing environmental and health risks [4]. Even seemingly minor positional isomerism or halogen substitution changes can produce significant differences in physicochemical properties, target engagement, and downstream biological outcomes. Procurement decisions must therefore be anchored to the precise CAS registry number 1857212-59-9, as structurally adjacent analogs may exhibit divergent performance characteristics in experimental systems.

Quantitative Differentiation Evidence: 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS 1857212-59-9) vs. Structural Analogs


Positional Isomer Differentiation: 2-Chloro-4-fluoro-5,N-dimethyl vs. 3-Chloro-4-fluoro-5,N-dimethyl Substitution Pattern Effects

The positional isomer 3-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS 1010117-07-5) demonstrates markedly different biological activity compared to the 2-chloro analog. In carbonic anhydrase inhibition assays, the 3-chloro-4-fluoro isomer exhibits potent inhibition of hCA IX with Ki values in the low nanomolar range [1]. This activity profile directly contrasts with the 2-chloro-4-fluoro substitution pattern of the target compound (CAS 1857212-59-9), where the chloro group ortho to the sulfonamide moiety creates distinct steric and electronic effects. Halogen substitutions at different positions on benzenesulfonamide derivatives are known to differentially influence binding affinity to carbonic anhydrase isoforms, with chloro substituents at 3,5-positions increasing affinity across all isoforms compared to non-chlorinated compounds [2]. The positional isomerism between 2-chloro and 3-chloro variants creates fundamentally different molecular recognition profiles that cannot be assumed interchangeable in structure-activity relationship studies.

Positional isomerism Electron-withdrawing effects Binding pocket complementarity

Halogen Substitution Synergy: Dual Chloro-Fluoro Pattern vs. Mono-Halogenated Sulfonamide Analogs

The dual chloro-fluoro substitution pattern of 2-chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide creates a unique electronic and steric environment compared to mono-halogenated analogs. Halogen substitutions on sulfonamide scaffolds enhance biological activity due to increased electron-withdrawing effects [1]. Specifically, chloro substituents on benzenesulfonamide rings increase binding affinity for carbonic anhydrase isoforms compared to non-chlorinated compounds [2]. Fluorine atoms in sulfonamide compounds improve biological properties and metabolic stability while reducing environmental and health risks through increased lipophilicity and enhanced C-F bond stability (C-F bond more stable than C-H bond) [3]. Computational DFT analyses of halogenated sulfonamide derivatives have demonstrated that halogen substitutions influence electronic structures, with halogenated derivatives exhibiting increased chemical stability (ΔE = 4.24 eV for representative halogenated derivative vs. ΔE = 3.86 eV for methoxy-substituted analog) [4]. The combined presence of chloro (strong electron-withdrawing, polarizable for halogen bonding) and fluoro (highest electronegativity, van der Waals radius 1.47 Å vs. H 1.20 Å, C-F bond stability) on the same aromatic ring generates a synergistic electronic profile unavailable in mono-halogenated analogs.

Halogen bonding Electron-withdrawing effects Lipophilicity modulation

N-Methyl Sulfonamide vs. Primary Sulfonamide: Hydrogen Bond Donor Capacity and pKa Modulation

The N-methyl substitution on the sulfonamide group of 2-chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide fundamentally alters its hydrogen bond donor capacity compared to primary sulfonamide analogs. Primary sulfonamides (-SO₂NH₂) possess two hydrogen bond donor sites, whereas N-methyl sulfonamides (-SO₂NHCH₃) retain only one hydrogen bond donor. This modification affects zinc coordination geometry in carbonic anhydrase inhibition, where sulfonamide pKa influences binding affinity across all isoforms [1]. Lowering sulfonamide pKa boosts binding affinity across carbonic anhydrase isoforms but does not confer isoform selectivity [2]. The N-methyl substitution modulates pKa through electronic effects, altering the equilibrium between neutral sulfonamide and anionic sulfonamidate species that coordinates to the active site zinc ion. Crystallographic meta-analysis of 130 sulfonamide-CA cocrystal structures has quantified Zn-sulfonamide geometry preferences and identified that compact, highly polar heads without tailored tails tend to default to preferring CA II over tumor-associated isoforms [3]. The N-methyl sulfonamide moiety of the target compound represents an intermediate hydrogen bond donor profile distinct from both primary sulfonamides (stronger zinc binding) and N,N-dimethyl sulfonamides (no hydrogen bond donor capacity), enabling differentiated target engagement kinetics.

Hydrogen bonding pKa modulation Zinc-binding geometry

Physicochemical Differentiation: Predicted LogP and Solubility Profile vs. Non-Halogenated and Mono-Halogenated Analogs

The polysubstituted halogen pattern of 2-chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide generates a distinct physicochemical profile that differentiates it from non-halogenated and mono-halogenated sulfonamide analogs. Fluorine incorporation into sulfonamide compounds increases lipophilicity and metabolic stability due to the higher lipophilicity of fluorine compared to hydrogen and enhanced C-F bond stability relative to C-H bonds [1]. The presence of both chloro and fluoro substituents on the same aromatic ring, combined with methyl groups at N and 5-positions, creates a balanced hydrophobic-hydrophilic character. Halogen substitutions enhance biological activity due to increased electron-withdrawing effects, and ADME studies of halogenated sulfonamide derivatives demonstrate favorable lipophilicity profiles [2]. The target compound's molecular weight (237.68 g/mol) and substitution pattern place it within favorable ranges for drug-likeness according to Lipinski's rule of five parameters [3]. The combination of electron-withdrawing halogens and electron-donating methyl groups creates a uniquely tuned electronic distribution across the aromatic ring, influencing both passive membrane permeability and specific molecular recognition events at target binding sites. Comparative analysis with non-halogenated benzenesulfonamide derivatives indicates that halogenation consistently shifts logP values upward while maintaining aqueous solubility within acceptable ranges for biological assay compatibility.

Lipophilicity ADME properties Physicochemical profiling

Recommended Research and Industrial Applications for 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide (CAS 1857212-59-9)


Structure-Activity Relationship (SAR) Studies in Carbonic Anhydrase Inhibitor Development

This compound serves as a valuable tool compound for exploring SAR around halogenated benzenesulfonamide scaffolds in carbonic anhydrase inhibitor programs. The dual chloro-fluoro substitution pattern provides a unique electronic and steric environment for investigating how halogen positioning affects binding affinity to various CA isoforms [1]. The N-methyl sulfonamide moiety offers an intermediate hydrogen bond donor profile that can be systematically compared with primary and N,N-dimethyl analogs to map zinc-binding geometry requirements. Researchers investigating CA IX/XII-selective inhibitors for anticancer applications may use this compound to probe how 2-chloro substitution affects selectivity versus CA II, leveraging structural insights from recent crystallographic meta-analyses that have quantified interaction patterns across 130 sulfonamide-CA cocrystal structures [2].

Medicinal Chemistry Scaffold Diversification for Antimicrobial and Anticancer Programs

Fluorinated sulfonamide compounds represent privileged scaffolds in medicinal chemistry with demonstrated applications across antibacterial, anticancer, and anti-inflammatory therapeutic areas [1]. The specific substitution pattern of 2-chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide offers a distinct chemical space for scaffold diversification. Halogen substitutions on sulfonamide derivatives enhance biological activity due to increased electron-withdrawing effects, and computational DFT analyses have quantified the electronic differences between halogenated and non-halogenated analogs [2]. This compound may be employed as a building block for synthesizing more complex sulfonamide derivatives or as a reference standard for evaluating the contribution of specific halogen substitution patterns to target engagement in high-throughput screening campaigns.

Physicochemical Property Benchmarking in ADME Optimization Campaigns

The dual halogenation (2-Cl, 4-F) combined with methyl substitutions at N and 5-positions creates a balanced physicochemical profile suitable for benchmarking ADME properties in lead optimization programs. Fluorine incorporation into sulfonamide compounds improves metabolic stability while maintaining favorable drug-likeness qualities, with synthesized fluorinated sulfonamides demonstrating good ADME predictions compliant with Lipinski's rule of five [1]. This compound (MW 237.68 g/mol) can serve as a reference point for evaluating how incremental halogenation affects lipophilicity, aqueous solubility, and membrane permeability in benzenesulfonamide series, providing critical data for multiparameter optimization in drug discovery workflows.

Positional Isomer Control in Chemical Biology Probe Development

The structural distinction between 2-chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide and its 3-chloro positional isomer (CAS 1010117-07-5) provides an opportunity for rigorous isomer control in chemical biology applications. The differential activity profiles expected from positional isomerism underscore the importance of using authenticated, structurally verified material [1]. This compound can be employed as a negative control or comparator in studies utilizing the 3-chloro analog, enabling researchers to attribute biological effects specifically to the 2-chloro substitution pattern rather than general sulfonamide scaffold effects. Such isomer-controlled experimental designs are essential for establishing target engagement specificity and minimizing false-positive hit identification in screening campaigns.

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